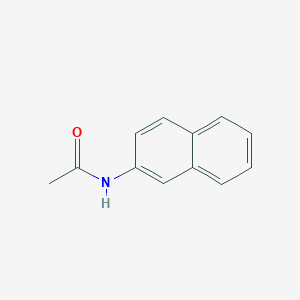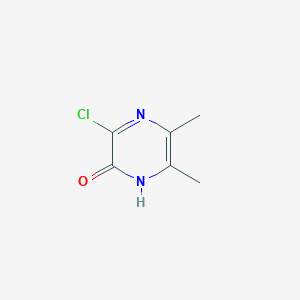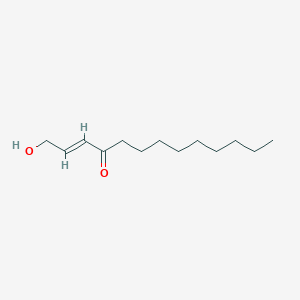
1-Hydroxy-2-tridecen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-tridecen-4-one is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1-HTD or tridecenolide and is a member of the lactone family. 1-HTD has a distinct odor and is commonly found in the scent glands of insects, such as ants and bees. In recent years, researchers have been exploring the potential uses of 1-HTD in various scientific fields, including chemical synthesis, biology, and medicine.
作用機序
The mechanism of action of 1-HTD is not fully understood, but it is believed to interact with specific receptors in cells, leading to various biological effects. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects.
生化学的および生理学的効果
1-HTD has been shown to have various biochemical and physiological effects. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects. In humans, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway.
実験室実験の利点と制限
The advantages of using 1-HTD in lab experiments include its high purity, easy synthesis, and unique properties. However, the limitations include its high cost and limited availability.
将来の方向性
1-HTD has a vast potential for future research. Some possible future directions include exploring its use as a natural insecticide, studying its potential use in cancer treatment, and investigating its use as a precursor for the synthesis of other compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-HTD and to identify any potential side effects.
合成法
The synthesis of 1-HTD can be achieved through several methods, including chemical synthesis and natural extraction. The chemical synthesis of 1-HTD involves the reaction of 1-tridecene with ozone and hydrogen peroxide to produce 1-hydroxy-2-tridecen-4-one. Natural extraction of 1-HTD is achieved by isolating the compound from the scent glands of insects. This method is often preferred as it produces a higher yield of pure 1-HTD.
科学的研究の応用
1-HTD has been extensively studied for its potential applications in various scientific fields. In chemistry, 1-HTD has been used as a precursor for the synthesis of other compounds, such as tridecenol and tridecane. In biology, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In medicine, 1-HTD has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
142450-04-2 |
|---|---|
製品名 |
1-Hydroxy-2-tridecen-4-one |
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
(E)-1-hydroxytridec-2-en-4-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h9,11,14H,2-8,10,12H2,1H3/b11-9+ |
InChIキー |
SBHNMBMWZBAJON-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCC(=O)C=CCO |
正規SMILES |
CCCCCCCCCC(=O)C=CCO |
同義語 |
1-Hydroxy-2-tridecen-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



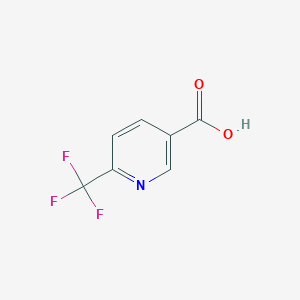
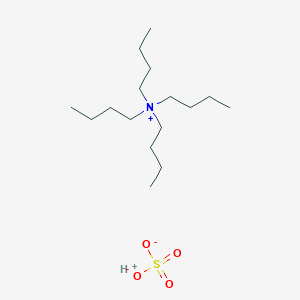
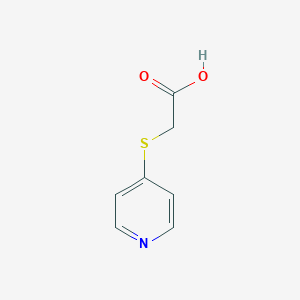
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

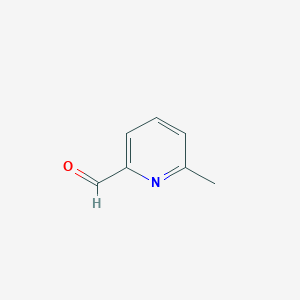
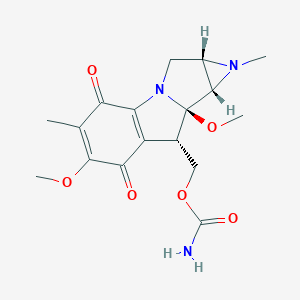
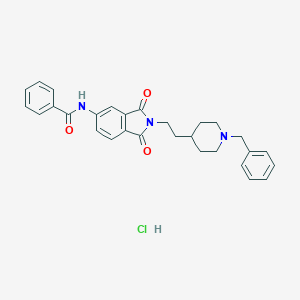
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)
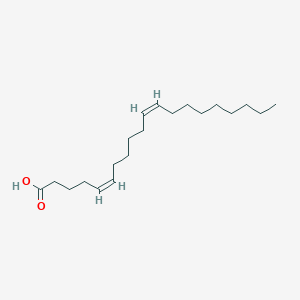
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)
